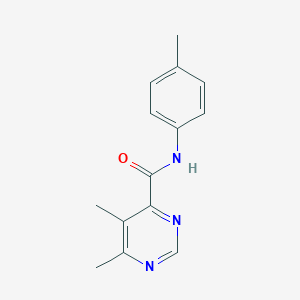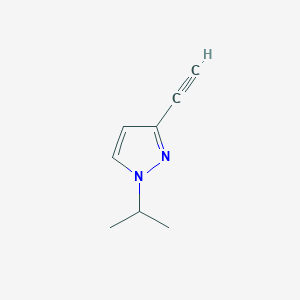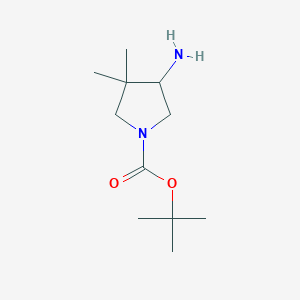![molecular formula C14H11BrFNO2 B2919520 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 363600-84-4](/img/structure/B2919520.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol” is a solid substance . It has a molecular weight of 324.15 . The IUPAC name for this compound is 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrFNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3/b17-8+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 324.15 .Aplicaciones Científicas De Investigación
Spectroscopy and Structural Studies
- The compound has been characterized using FTIR, NMR, and X-ray crystallography techniques, highlighting its stability through intermolecular hydrogen bonds and intramolecular interactions. These studies are crucial for understanding its molecular geometry and electronic structure, which are essential in materials science and molecular engineering (Alaşalvar et al., 2015).
Crystal Structure Analysis and Theoretical Exploration
- Research on similar halo-functionalized crystalline Schiff base compounds, including studies of their crystal structures and intermolecular interactions, has been conducted. These findings, especially the role of fluorine atoms in stabilization, are significant in the field of crystallography and materials science (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
- Investigations into tridentate substituted salicylaldimines, including the compound , have demonstrated antibacterial and antioxidant properties. This research is vital in the development of new therapeutic agents and understanding the effects of molecular substituents on biological activity (Oloyede-Akinsulere et al., 2018).
Interaction with DNA Bases and Charge Transfer Studies
- The compound has been analyzed for its interactions with DNA bases, which is crucial in understanding its potential in pharmacology and biochemistry. The charge transfer method and local/global chemical activity studies provide insights into its biological interactions (Güzel et al., 2020).
Fluoroionophore Development
- Studies have been conducted on the development of fluoroionophores from derivatives, including compounds similar to the one . This research is significant in the field of analytical chemistry, particularly in the development of sensors for metal cations (Hong et al., 2012).
Catalytic Applications
- Research has also been conducted on Schiff base ligands related to the compound, exploring their use in catalytic applications. This includes studies on their efficiency in various reactions, which is significant in the field of catalysis and material science (Dasgupta et al., 2020).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAVVYIYKHSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)